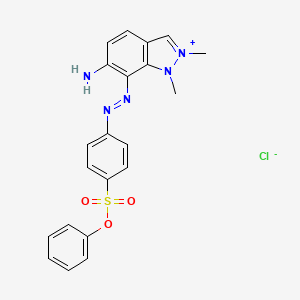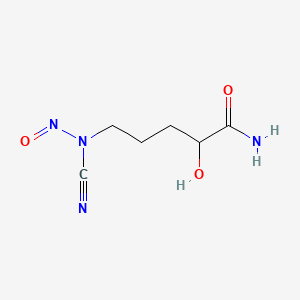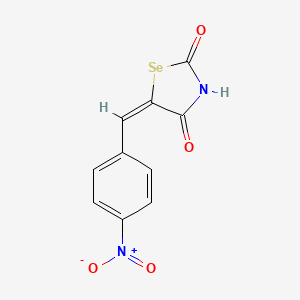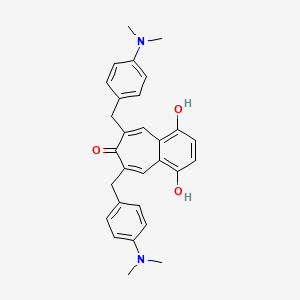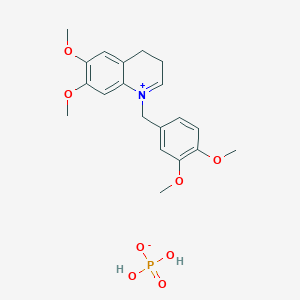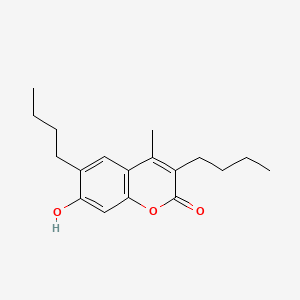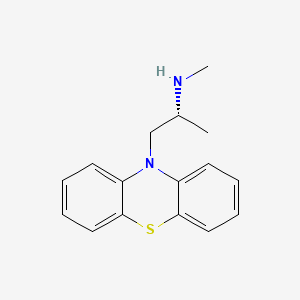
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione is a chemical compound with the molecular formula C10H6N2O4Se It is known for its unique structure, which includes a selenazolidine ring and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of 2-nitrobenzaldehyde with selenazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted selenazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with unique properties due to the presence of selenium.
Mécanisme D'action
The mechanism by which 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Reactive Oxygen Species (ROS) Generation: The presence of selenium can lead to the generation of ROS, which can induce oxidative stress in cells.
DNA Interaction: Potential to interact with DNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Nitrophenyl)methylene)thiazolidine-2,4-dione
- 5-((2-Nitrophenyl)methylene)oxazolidine-2,4-dione
Uniqueness
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of selenium in its structure. Selenium imparts distinct chemical and biological properties, such as enhanced reactivity and potential therapeutic effects, which are not observed in its sulfur or oxygen analogs.
Propriétés
Numéro CAS |
82085-48-1 |
|---|---|
Formule moléculaire |
C10H6N2O4Se |
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
(5Z)-5-[(2-nitrophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6N2O4Se/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)/b8-5- |
Clé InChI |
UVICQSXDFBKIKL-YVMONPNESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







